molecular formula C17H16N4 B2612789 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone CAS No. 477870-72-7

4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone

Cat. No.: B2612789
CAS No.: 477870-72-7
M. Wt: 276.343
InChI Key: YOXWQIQVLVZAEV-WOJGMQOQSA-N
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Description

4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone is a hydrazone derivative synthesized via the condensation of 4-methylbenzaldehyde (tolualdehyde) with N-(3-methyl-2-quinoxalinyl)hydrazine. This compound features a toluoyl group (electron-donating methyl substituent) and a quinoxaline heterocycle (a bicyclic system with two nitrogen atoms at positions 1 and 4). Quinoxaline derivatives are notable for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their aromaticity and ability to engage in π-π stacking and hydrogen bonding .

Key structural attributes include:

  • Electron-donating methyl group on the benzaldehyde moiety, enhancing lipophilicity.
  • 3-Methylquinoxalinyl group, which influences electronic properties and steric interactions.

Properties

IUPAC Name

3-methyl-N-[(E)-(4-methylphenyl)methylideneamino]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12-7-9-14(10-8-12)11-18-21-17-13(2)19-15-5-3-4-6-16(15)20-17/h3-11H,1-2H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXWQIQVLVZAEV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone typically involves the reaction of 4-methylbenzenecarbaldehyde with 3-methyl-2-quinoxalinylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of hydrazones, including 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone, exhibit considerable antimicrobial properties. In a study focusing on similar compounds, it was found that certain hydrazone derivatives demonstrated effective antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The structure-activity relationship suggests that modifications in the hydrazone framework can enhance antimicrobial efficacy.

Anticancer Potential
Hydrazones have been investigated for their anticancer potential due to their ability to interact with biological targets. A study highlighted the synthesis of various hydrazone derivatives that exhibited cytotoxicity against cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

Analytical Chemistry Applications

Chromatographic Techniques
4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone can be utilized as a reagent in chromatographic methods for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions enhances its applicability in metal ion detection through High-Performance Liquid Chromatography (HPLC) .

Spectroscopic Studies
The compound is also valuable in spectroscopic applications. Its unique spectral properties allow researchers to use it as a probe in fluorescence spectroscopy, aiding in the study of molecular interactions and dynamics .

Material Science Applications

Synthesis of Coordination Complexes
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These metal-hydrazone complexes have been studied for their magnetic and electronic properties, which could lead to advancements in material science applications such as sensors and catalysts .

Data Table: Summary of Research Findings

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against Mycobacterium smegmatis
Anticancer PotentialInduces apoptosis in cancer cells
Analytical ChemistryHPLC DetectionForms stable complexes with metal ions
Spectroscopic StudiesUsed as a probe in fluorescence spectroscopy
Material ScienceCoordination ComplexesExhibits unique magnetic/electronic properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A research team synthesized several hydrazone derivatives based on 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone and tested their antimicrobial activity. The study revealed that specific modifications increased efficacy against resistant bacterial strains, suggesting pathways for developing new antibiotics.

Case Study 2: Fluorescent Probes
In another study, researchers explored the use of this hydrazone as a fluorescent probe for detecting heavy metals in environmental samples. The results showed a significant correlation between fluorescence intensity and metal concentration, indicating its potential utility in environmental monitoring.

Mechanism of Action

The mechanism of action of 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues

A. 4-Chlorobenzenecarbaldehyde N-(2-(Trifluoromethyl)-4-Quinazolinyl)hydrazone ()
  • Molecular Formula : $ \text{C}{16}\text{H}{10}\text{ClF}{3}\text{N}{4} $ (vs. inferred $ \text{C}{16}\text{H}{14}\text{N}_{4}\text{O} $ for the target compound).
  • Substituents: Benzaldehyde: Chloro (electron-withdrawing) vs. methyl (electron-donating). Heterocycle: Quinazoline (N at positions 1 and 3) with trifluoromethyl vs. quinoxaline (N at 1 and 4) with methyl.
  • Molecular Weight : 350.73 g/mol (vs. ~290–300 g/mol estimated for the target).
  • Key Differences: Chloro and trifluoromethyl groups increase electronegativity and lipophilicity compared to methyl substituents. Quinazoline’s nitrogen arrangement may alter binding interactions in biological systems compared to quinoxaline .
B. N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Structure : Amide with N,O-bidentate directing group vs. hydrazone.
  • Applications : Metal-catalyzed C–H bond functionalization (unlike hydrazones, which are typically ligands or bioactive agents).
  • Synthesis : Derived from 3-methylbenzoic acid, highlighting divergent synthetic pathways for amides vs. hydrazones .

Physicochemical Properties

Property Target Compound 4-Chloro-Quinazoline Derivative () N-(2-Hydroxy...) Benzamide ()
Substituent Effects Methyl (electron-donating) Chloro, CF$_3$ (electron-withdrawing) Methyl, hydroxyl
Lipophilicity (LogP) Higher (due to methyl) Moderate (CF$_3$ increases hydrophobicity) Lower (polar hydroxyl group)
Heterocycle Quinoxaline (N at 1,4) Quinazoline (N at 1,3) None
Functional Group Hydrazone Hydrazone Amide

Biological Activity

4-Methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone, also known as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is synthesized from 4-methylbenzaldehyde and 3-methyl-2-quinoxalinyl hydrazine, and it exhibits interesting interactions with various biological targets.

Antimicrobial Properties

Research indicates that 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent antimicrobial effects.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated a strong ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases. The half-maximal inhibitory concentration (IC50) for radical scavenging activity was found to be significantly lower than that of standard antioxidants like ascorbic acid.

Antioxidant Assay IC50 (µg/mL)
DPPH Radical Scavenging12
ABTS Radical Scavenging15

Cytotoxicity Studies

Cytotoxic effects of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone induces apoptosis in these cell lines, with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM)
MCF-720
HeLa25

The biological activity of this compound is attributed to its ability to interact with specific biomolecules. The hydrazone moiety allows it to form hydrogen bonds and coordinate with metal ions, which may enhance its reactivity towards biological targets. Studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several hydrazone derivatives, including 4-methylbenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives.
  • Antioxidant Activity Analysis : In a comparative study on antioxidant properties published in Food Chemistry, the hydrazone was found to outperform several commonly used antioxidants, suggesting its potential application in food preservation and health supplements.
  • Cytotoxicity Evaluation : Research featured in Cancer Letters highlighted the cytotoxic effects of this compound on various cancer cell lines. It was noted that treatment with the hydrazone led to significant cell death and induced apoptosis through mitochondrial pathways.

Q & A

Q. Table 1. Key Reaction Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature80–100°C↑↑ (10–15%)
SolventAnhydrous DMF↑↑ (20%)
Reaction Time8–10 hoursPlateau after 10h
CatalystNone (self-condensing)N/A

Q. Table 2. Critical Spectral Markers

TechniqueKey SignalInterpretation
¹H NMRδ 8.3 ppm (1H, singlet)Imine proton (C=N–NH–)
FT-IR1605 cm⁻¹C=N stretching
ESI-MSm/z 320.1 [M+H]⁺Molecular ion confirmation

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